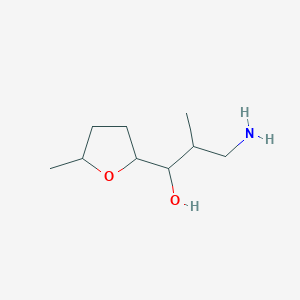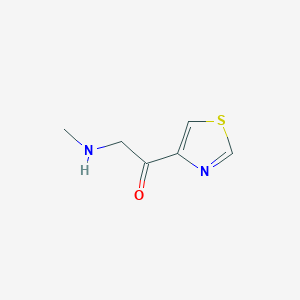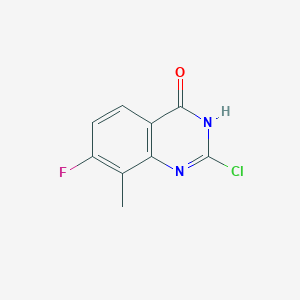![molecular formula C9H8ClNO B13164142 2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
2-[4-(Chloromethoxy)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Chloromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative, characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium carbonate (K2CO3), and suitable solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted phenylacetonitrile derivatives.
Reduction: 2-[4-(Chloromethoxy)phenyl]ethylamine.
Oxidation: Oxidized phenylacetonitrile derivatives, such as quinones.
Scientific Research Applications
2-[4-(Chloromethoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific use and context of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Fluorophenylacetonitrile
Uniqueness
2-[4-(Chloromethoxy)phenyl]acetonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-[4-(chloromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-7-12-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
InChI Key |
YBKYOXKKODBYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)





![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)

![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)

